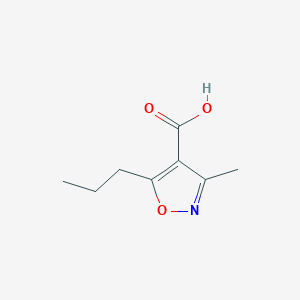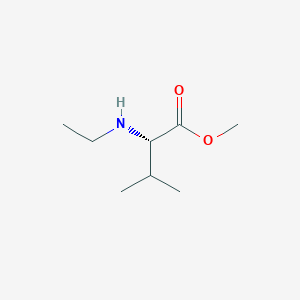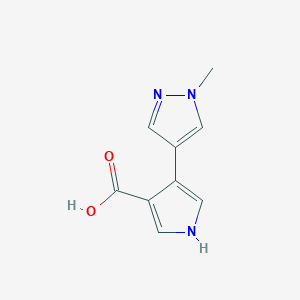
2-(三氯甲基)喹唑啉-4(1H)-酮
描述
“2-(Trichloromethyl)quinazolin-4(1H)-one” is a chemical compound with the molecular formula C9H5Cl3N2O . It is a derivative of quinazoline, an organic compound with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring .
Synthesis Analysis
The synthesis of quinazolinones has been reported in various studies. For instance, a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines has been developed for the synthesis of valuable 2-(trifluoromethyl)quinazolin-4(3H)-ones . Another study reported the synthesis of a series of 4,6,7-trisubstituted quinazoline derivatives .Chemical Reactions Analysis
Quinazoline, the parent compound of “2-(Trichloromethyl)quinazolin-4(1H)-one”, undergoes various reactions such as hydration, addition reactions, hydrolysis, and electrophilic and nucleophilic substitution . Specific reactions involving “2-(Trichloromethyl)quinazolin-4(1H)-one” are not mentioned in the retrieved sources.科学研究应用
汞离子荧光传感器:已合成2,3-二氢喹唑啉-4(1H)-酮,并用作高选择性的汞离子荧光传感器。该化合物在其他离子中表现出异常的抗干扰能力,并能检测到微量的高毒性和一般污染物中的汞离子(Ziarani et al., 2022)。
合成方法:已开发了一种简单方便的合成方法,用于通过苯乙炔与2-(三氯甲基)-1,3-二氮杂丁二烯的环加成合成4-取代的2-(三氯甲基)喹唑啉(Lechuga-Eduardo等人,2014)。
形成和反应性研究:通过[5+1]-环缩合探索了5-三氯甲基-2-芳基-5,6-二氢-[1,2,4]三唑并喹唑啉的形成以及它们对N-亲核试剂的反应性(Kholodnyak等人,2016)。
抗结核药物:新型2-三氯甲基喹唑啉衍生物显示出对M.结核分枝杆菌H37Rv的强效抗结核活性,表明它们有望成为新的抗结核药物的引物(Srivastav & Shantakumar, 2013)。
选择性抗疟活性:4-硫代氧基-2-三氯甲基喹唑啉在体外显示出对疟原虫的选择性抗疟活性,表明它们有望成为抗疟疾药物(Verhaeghe et al., 2011)。
从β-氨基酰胺合成喹唑啉-4(3H)-酮:从2-氨基苯甲酰胺和正酯制备喹唑啉-4(3H)-酮的方法,展示了这些化合物的多功能性(Gavin et al., 2018)。
H1-抗组胺药物:从2-(三氯甲基)喹唑啉-4(1H)-酮衍生的新型4-(2-甲基苯基)-1-取代-4H-[1,2,4]三唑啉-5-酮,表现出有希望的H1-抗组胺活性(Alagarsamy et al., 2008)。
抗炎作用:已合成和评估了2,3-二取代喹唑啉-4(1H)-酮衍生物的抗炎作用,展示了它们在炎症和炎症诱导癌症治疗中的潜力(Ghodge et al., 2020)。
合成和抗微生物活性:已合成多卤苯腈喹唑啉-4(3H)-酮衍生物,并显示出对各种细菌和真菌菌株的显著抗微生物活性(Shi et al., 2013)。
钢铁腐蚀抑制剂:已研究2-(喹啉-2-基)喹唑啉-4(3H)-酮作为Q235钢在盐酸中的有效腐蚀抑制剂,展示了它在材料科学应用中的潜力(Zhang et al., 2016)。
作用机制
The mechanism of action of quinazolinones can vary depending on their specific structure and the biological system they interact with. For instance, some 2,3-disubstituted quinazolin-4(1H)-ones have been found to exhibit antimicrobial activity against Mycobacterium tuberculosis, possibly by interacting with the enoyl acyl carrier protein .
属性
IUPAC Name |
2-(trichloromethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2O/c10-9(11,12)8-13-6-4-2-1-3-5(6)7(15)14-8/h1-4H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLBZZSGIIUGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204129 | |
| Record name | 2-(Trichloromethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5558-95-2 | |
| Record name | 2-(Trichloromethyl)-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5558-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trichloromethyl)quinazolin-4(1H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trichloromethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trichloromethyl)quinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-3-(2-thienylmethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417324.png)




![1-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B1417333.png)
![1-[(5-Chlorothiophen-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1417334.png)


![[(3-Chloro-4-cyanophenyl)carbamoyl]formic acid](/img/structure/B1417341.png)


![6-Chloro-3-(2-ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417345.png)
